molecular formula C15H17ClFNO B5739803 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide

3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide

Cat. No. B5739803
M. Wt: 281.75 g/mol
InChI Key: ZSLHEZNAFRAOMD-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide (CFA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in neuroscience and pain management. CFA is a potent inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1) and has been shown to effectively reduce pain in animal models. In

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has been extensively studied for its potential applications in pain management and neuroscience research. It is a potent TRPV1 inhibitor, which is a receptor that plays a key role in pain sensation. 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has been shown to effectively reduce pain in animal models of inflammatory pain, neuropathic pain, and cancer pain. In addition, 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has been used to study the role of TRPV1 in various physiological processes, such as thermoregulation, inflammation, and nociception.

Mechanism of Action

3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide inhibits TRPV1 by binding to a specific site on the receptor, which prevents the influx of calcium ions and the subsequent activation of pain signaling pathways. This mechanism of action is similar to other TRPV1 inhibitors, such as capsaicin and resiniferatoxin. However, 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has been shown to have a longer duration of action and fewer side effects than these compounds.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the development of pain and inflammation. In addition, 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has been shown to modulate the activity of various ion channels and receptors, including TRPA1, TRPM8, and P2X3 receptors. 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has several advantages for lab experiments, including its high potency and selectivity for TRPV1, its long duration of action, and its low toxicity. However, 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide is not suitable for use in human studies due to its potential toxicity and lack of selectivity for TRPV1 in humans. In addition, 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide may have off-target effects on other ion channels and receptors, which could complicate data interpretation.

Future Directions

There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide. One area of interest is the development of more selective TRPV1 inhibitors that can be used in human studies. Another area of interest is the investigation of the role of TRPV1 in various physiological processes, such as thermoregulation and nociception. Finally, 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide could be used as a tool to study the role of TRPV1 in various disease states, such as chronic pain and inflammation.

Synthesis Methods

3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide can be synthesized using a variety of methods, including the reaction of 2-chloro-6-fluoroaniline with cyclohexyl isocyanide, followed by the addition of acryloyl chloride. The resulting product is purified using column chromatography to obtain pure 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide.

properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-N-cyclohexylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFNO/c16-13-7-4-8-14(17)12(13)9-10-15(19)18-11-5-2-1-3-6-11/h4,7-11H,1-3,5-6H2,(H,18,19)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLHEZNAFRAOMD-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-chloro-6-fluorophenyl)-N-cyclohexylprop-2-enamide

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